(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Description
(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative featuring a phenylpropan-2-yl backbone substituted with a 4-nitrophenylamino group and a benzyl carbamate moiety. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing properties, which may enhance reactivity in nucleophilic or electrophilic interactions. Its stereochemistry (S-configuration) is critical for binding specificity in biological systems, as seen in analogous compounds targeting enzymes like LSD1 or proteases .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHGMKKKDRFSU-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428581 | |
| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19647-71-3 | |
| Record name | Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19647-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Z-PHE-PNA, also known as Z-L-Phe-pNA or (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate or Z-L-Phe p-nitroanilide, is a chromogenic substrate for glutamyl endopeptidases . Glutamyl endopeptidases are a type of proteolytic enzymes that cleave peptide bonds involving glutamic acid residues.
Mode of Action
The compound interacts with its target, the glutamyl endopeptidases, by serving as a substrate for these enzymes. The enzymes cleave the peptide bond in the compound, resulting in the release of p-nitroaniline. This cleavage is a key part of the compound’s mode of action.
Biochemical Pathways
The cleavage of Z-PHE-PNA by glutamyl endopeptidases is part of the broader proteolytic activity of these enzymes. Proteolytic enzymes play crucial roles in numerous biochemical pathways, including protein digestion, regulation of key biological processes, and pathogenesis of certain diseases.
Pharmacokinetics
It’s known that the compound can be detected spectrophotometrically at 405-410 nm after its cleavage by the enzyme.
Result of Action
The cleavage of Z-PHE-PNA by glutamyl endopeptidases results in the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically. This allows for the measurement of the activity of the enzymes, which can be useful in various research and clinical applications.
Action Environment
The action of Z-PHE-PNA, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of the enzymes that cleave the compound can be affected by factors such as pH and temperature. .
Biochemical Analysis
Biochemical Properties
Z-L-Phe p-nitroanilide is a substrate for several enzymes, including chymotrypsin-like serine proteases. The compound’s activity was found to be enhanced by the addition of Cu2+, Mg2+, and Fe2+. It is also a chromogenic substrate for Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein.
Cellular Effects
The cellular effects of Z-L-Phe p-nitroanilide are largely dependent on the enzymes it interacts with. For instance, in the presence of certain enzymes, it can influence cell function by participating in various biochemical reactions. Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.
Molecular Mechanism
Z-L-Phe p-nitroanilide exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate for these enzymes, undergoing biochemical transformations that can influence cellular processes. The exact molecular mechanisms, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are subject to the specific enzymes it interacts with.
Biological Activity
(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a synthetic organic compound that belongs to the carbamate class. Its unique structure, which includes a benzyl group and a nitrophenyl amino moiety, suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The compound features a carbamate functional group, which is characterized by the presence of a carbonyl group attached to a nitrogen atom that is also bonded to an alkyl or aryl group.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures have been found to act as inhibitors in various biological pathways. For instance, carbamates are known to interact with acetylcholinesterase, an enzyme critical for neurotransmission. Studies have shown that certain carbamate derivatives exhibit significant inhibitory activity against this enzyme, suggesting that this compound may also possess similar properties .
2. Antimicrobial Potential
The presence of the nitrophenyl group enhances lipophilicity, which may improve the compound's bioavailability and interaction with microbial targets. While direct studies on this compound are scarce, related carbamate derivatives have demonstrated antimicrobial activity against various pathogens .
Case Studies and Research Findings
Although specific case studies on this compound are not well-documented, insights can be drawn from related compounds:
Selected Study: Acetylcholinesterase Inhibition
In a study focused on carbamates as acetylcholinesterase inhibitors, various structural modifications were analyzed for their potency. The findings suggested that the introduction of electron-withdrawing groups significantly enhanced inhibitory activity. This aligns with the structural characteristics of this compound, indicating its potential as an effective inhibitor in this context .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have indicated that derivatives of (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate demonstrate significant antibacterial properties. For instance, a study synthesized several linezolid conjugates, including this compound, and evaluated their efficacy against various bacterial strains. The results showed promising antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes associated with disease progression. For example, its structural similarity to known enzyme inhibitors allows it to act as a competitive inhibitor in certain biochemical pathways. This property can be leveraged in drug design to develop new therapeutic agents targeting these enzymes.
Biochemical Applications
Substrate for Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds with other amino acids, facilitating the development of complex peptide structures that can be used in research and therapeutic applications .
Research on Drug Delivery Systems
The compound has also been explored in the context of drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. This application is particularly relevant in formulating new drug delivery methods that improve therapeutic outcomes.
Synthetic Organic Chemistry
Combinatorial Chemistry
In combinatorial chemistry, this compound is utilized to create diverse libraries of compounds for high-throughput screening. The ability to modify its structure through various synthetic routes allows researchers to explore a wide range of biological activities and optimize lead compounds for further development .
Photoredox Reactions
The compound has been implicated in photoredox reactions where it acts as a photocatalyst or substrate. These reactions are significant for developing new synthetic methodologies that can create complex molecules under mild conditions, expanding the toolbox available for organic synthesis .
Case Studies
Comparison with Similar Compounds
Nitro vs. Fluoro Substitutents
- Benzyl (S)-(1-((4-fluorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (18) Substituent: 4-Fluoro phenyl group. Melting Point: 191–193°C. Impact: The fluorine atom, being less electron-withdrawing than nitro, may reduce electrophilicity at the carbonyl group. This could decrease reactivity in covalent inhibition mechanisms compared to the nitro analog. Source: .
Nitro vs. Heterocyclic Substituents
- Benzyl (S)-(1-((5-nitrothiazol-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (3e) Substituent: 5-Nitrothiazole ring. Yield: 96% (synthesis). The nitro group on thiazole may improve solubility in polar solvents compared to the nitro-phenyl analog. Source: .
Carbamate Group Modifications
Benzyl vs. tert-Butyl Carbamates
- tert-Butyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (31) Substituent: tert-Butyl carbamate. Melting Point: 168–170°C. This contrasts with the benzyl carbamate in the target compound, which offers a balance between lipophilicity and solubility. Source: .
LSD1 Inhibition
- MC2580: Benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate Substituent: 4-(2-Aminocyclopropyl)phenyl group. Activity: Covalent LSD1 inhibitor with moderate cell growth inhibition (Kd < 1 μM). Source: .
Antimicrobial Activity
- Benzyl ((S)-1-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (3e) Substituent: Morpholine-fluorophenyl-oxazolidinone. Activity: Linezolid-derived analog with enhanced antibacterial activity due to the morpholine group. Comparison: The nitro-phenyl group in the target compound lacks the morpholine moiety, suggesting divergent biological targets. Source: .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Table 2. Substituent Effects on Reactivity and Solubility
Key Findings
Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, favoring covalent interactions in enzyme inhibition, as seen in LSD1 inhibitors like MC2580 .
Carbamate Modifications : Benzyl carbamates offer balanced lipophilicity, while tert-butyl analogs prioritize metabolic stability at the cost of solubility .
Biological Selectivity : Substituents like morpholine (in linezolid analogs) or thiazole rings diversify biological targets, suggesting the nitro-phenyl group in the target compound may optimize binding to proteases or oxidoreductases .
Preparation Methods
Condensation-Based Carbamate Formation
The primary synthesis route involves a condensation reaction between benzyl carbamate and glyoxal derivatives in the presence of 4-nitroaniline. Polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with sulfuric acid (5–10 mol%) as the catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-nitroaniline attacks the carbonyl carbon of glyoxal, followed by carbamate coupling (Figure 1).
Key conditions :
| Component | Role | Optimal Quantity |
|---|---|---|
| Benzyl carbamate | Carbamate donor | 1.2 equiv |
| Glyoxal | Carbonyl source | 1.0 equiv |
| 4-Nitroaniline | Nucleophile | 1.5 equiv |
| H₂SO₄ | Acid catalyst | 5 mol% |
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the (S)-enantiomer.
Stereoselective Synthesis Using Chiral Auxiliaries
To enforce the (S)-configuration, chiral benzyl-protected phenylalanine derivatives are employed. The method involves:
-
Aminolysis : Reaction of (S)-benzyl phenylalaninate with 4-nitroaniline in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Carbamate protection : Subsequent treatment with benzyl chloroformate (Cbz-Cl) under basic conditions (pH 9–10).
Critical parameters :
Catalytic and Solvent Effects
Acid Catalysts and Solvent Polarity
Sulfuric acid outperforms Lewis acids (e.g., Zn(OAc)₂) in carbamate formation due to enhanced protonation of the carbonyl group, accelerating nucleophilic attack. Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while non-polar solvents (toluene) reduce side reactions (Table 1).
Table 1 : Solvent and Catalyst Screening for Carbamate Coupling
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | H₂SO₄ | 75 | 98.5 |
| THF | H₂SO₄ | 68 | 97.2 |
| Toluene | Zn(OAc)₂ | 42 | 89.1 |
Reductive Amination Side Reactions
Although reductive amination (e.g., using phenylsilane) is prevalent in amine synthesis, its application here is limited due to nitro group sensitivity. However, zinc acetate (10 mol%) mitigates over-reduction of the nitro moiety when used in tandem with phenylsilane.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Q & A
Basic: What are the common synthetic routes for (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves:
- Stepwise coupling : Boc-protected amino acids (e.g., Boc-L-phenylalanine) are activated with coupling agents like CDI (1,1'-carbonyldiimidazole) in THF, followed by reaction with amines (e.g., 4-nitroaniline) to form the amide bond .
- Deprotection and functionalization : Removal of the Boc group using acidic or basic conditions (e.g., 1N HCl or NaOH), followed by carbamate formation via benzylation with benzyl chloroformate .
- Purification : Silica gel column chromatography is standard for isolating the product, with yields optimized by controlling temperature (0–20°C) and reaction time (2–24 hours) .
Basic: Which characterization techniques confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : and NMR verify stereochemistry and functional groups. For example, the 4-nitrophenyl group shows aromatic protons at δ 7.5–8.2 ppm, while the carbamate carbonyl appears at ~155 ppm in NMR .
- FT-IR spectroscopy : Peaks at ~1690 cm (amide C=O) and ~1520 cm (NO stretching) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion ([M+H]) to the theoretical mass (e.g., CHNO: 432.15 g/mol) .
Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?
Methodological Answer:
Optimization strategies:
- Temperature control : Lower temperatures (e.g., –20°C) minimize side reactions during amide coupling, as seen in sodium hydride-mediated reactions .
- Chiral auxiliaries : Using enantiopure starting materials (e.g., Boc-L-phenylalanine) ensures stereochemical integrity, critical for biological activity .
- Catalytic additives : Bases like NaH or LiAlH enhance nucleophilicity of intermediates, improving coupling efficiency .
- pH adjustment : Neutralizing excess acid/base during workup (e.g., 1N HCl or NaOH) prevents decomposition of sensitive groups like the nitro moiety .
Advanced: How to resolve discrepancies in NMR data during structural elucidation?
Methodological Answer:
Common issues and solutions:
- Impurity signals : Column chromatography (hexane/EtOAc gradients) removes byproducts like unreacted 4-nitroaniline, which can obscure aromatic regions .
- Diastereomer overlap : Use chiral HPLC or polar solvents (e.g., DMSO-d) to separate enantiomers; compare NMR coupling constants (e.g., J = 5–8 Hz for trans amide bonds) .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) resolves broad peaks caused by hindered rotation in the carbamate group .
Advanced: What are the implications of stereochemistry on biological activity?
Methodological Answer:
The (S)-configuration at the chiral center is critical for:
- Enzyme binding : Stereospecific interactions with proteases (e.g., cathepsin L) depend on spatial alignment of the carbamate and nitro groups, as shown in analogues with IC values < 1 µM .
- Metabolic stability : Enantiopure compounds resist racemization in vivo, enhancing pharmacokinetic profiles .
- Structure-activity relationships (SAR) : Derivatives with (R)-configurations show reduced activity, highlighting the need for chiral synthesis protocols .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants like benzyl chloroformate .
- Ventilation : Use fume hoods during reactions involving volatile solvents (THF, DMF) or toxic gases (HCl/NaOH neutralization) .
- Waste disposal : Quench reactive intermediates (e.g., LiAlH) with isopropanol before aqueous disposal .
Advanced: How does the electronic nature of the 4-nitrophenyl group influence reactivity?
Methodological Answer:
The electron-withdrawing nitro group:
- Activates the amide bond : Increases electrophilicity of the carbonyl, facilitating nucleophilic attack during coupling reactions .
- Stabilizes intermediates : Resonance stabilization of the nitro group reduces side reactions (e.g., hydrolysis) in acidic/basic conditions .
- Impacts solubility : Enhances hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
